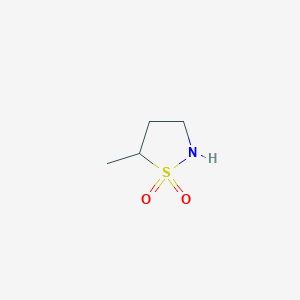

5-Methylisothiazolidine 1,1-dioxide

描述

Classification and Context within Five-Membered Heterocyclic Sulfones

5-Methylisothiazolidine 1,1-dioxide is classified as a saturated five-membered heterocyclic sulfone. The isothiazolidine (B1259544) 1,1-dioxide ring system is a key structural motif in a variety of compounds of interest in organic and medicinal chemistry. These five-membered sultams are considered conformationally constrained analogs of acyclic sulfonamides. This structural rigidity can be advantageous in the design of molecules with specific biological targets, as it reduces the number of possible conformations, potentially leading to higher binding affinity and selectivity.

The general structure of isothiazolidine 1,1-dioxides allows for substitution at various positions on the ring, leading to a diverse range of derivatives with different physicochemical properties and biological activities. The methyl group at the 5-position of this compound is a simple alkyl substituent that influences the compound's steric and electronic properties.

Historical Perspectives and Evolution of Research in Isothiazolidine 1,1-Dioxide Chemistry

The study of sultams dates back to the early 20th century, with significant advancements in their synthesis and understanding of their properties occurring over the following decades. The development of synthetic methodologies for creating these heterocyclic systems has been a continuous area of research. Early methods often involved the cyclization of amino-sulfonic acids or related derivatives.

Significance of the Sultam Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Lead Compound Design

The sultam scaffold, including the isothiazolidine 1,1-dioxide ring system, is of considerable significance in modern organic synthesis and medicinal chemistry. uq.edu.au In organic synthesis, chiral sultams, such as those derived from camphor, have been famously used as chiral auxiliaries to control stereochemistry in a variety of chemical transformations.

The incorporation of the sultam scaffold has been explored in the design of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral properties. While specific research on the biological activity of this compound is limited in publicly accessible literature, the general importance of the sultam scaffold suggests that it and its derivatives are of continuing interest for the development of new chemical entities with potential therapeutic applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 67804-54-0 | nih.gov |

| Molecular Formula | C4H9NO2S | nih.gov |

| Molecular Weight | 135.18 g/mol | nih.gov |

| Synonyms | 5-Methyl-isothiazolidin-1,1-dioxid, Butansultam-(2,4) | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-2-3-5-8(4,6)7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIZRGGXDWGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280348 | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-54-0 | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67804-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 5-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylisothiazolidine 1,1 Dioxide and Its Analogues

Direct Synthetic Routes to 5-Methylisothiazolidine 1,1-dioxide

Direct methods for the synthesis of this compound focus on the formation of the specific target molecule through tailored chemical reactions.

Cyclization Strategies from Acyclic Precursors, including Amino Alcohol-Derived Approaches

A prevalent strategy for synthesizing the isothiazolidine (B1259544) 1,1-dioxide ring system involves the cyclization of acyclic precursors. One-pot, multi-component protocols have been developed to generate libraries of these compounds. For instance, the aza-Michael addition reaction can be paired with other orthogonal reactions to create diverse isothiazolidine 1,1-dioxides. nih.gov In a typical procedure, an amino alcohol is reacted with a suitable vinyl sulfonamide derivative, leading to an intramolecular cyclization that forms the desired γ-sultam ring. nih.gov

Another approach involves the use of amino alcohol-derived precursors in aza-Michael reactions. For example, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide can be reacted with various amino alcohols in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the corresponding isothiazolidine 1,1-dioxide derivatives. nih.gov

| Precursor | Reagent | Conditions | Product |

| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amino alcohol, DBU | Dry MeOH, 60°C, 12h | Isothiazolidine 1,1-dioxide derivative |

Condensation Reactions in Isothiazolidine 1,1-Dioxide Synthesis

Condensation reactions represent another viable route to isothiazolidine 1,1-dioxides. Although direct examples for this compound are not extensively detailed in the provided context, the general principle involves the joining of two or more molecules with the elimination of a small molecule like water. One of the most common methods for synthesizing isoindolin-1-ones, which share a heterocyclic ring structure, is the coupling reaction of o-phthalaldehyde (B127526) with primary amines. clockss.org This suggests that analogous condensation strategies could be adapted for the synthesis of γ-sultams.

Oxidation of Pre-existing Thiazolidine (B150603) Precursors

The oxidation of a pre-formed thiazolidine ring is a straightforward method to access the corresponding isothiazolidine 1,1-dioxide. The sulfur atom in the thiazolidine ring can be oxidized to the sulfone level using various oxidizing agents. For example, hydrogen peroxide can be used to convert sulfonamides to sulfones. This method is advantageous when the corresponding thiazolidine precursor is readily available.

General Approaches to Isothiazolidine 1,1-Dioxide Core Structures (γ-Sultams)

Beyond the direct synthesis of this compound, several general methodologies have been developed for the construction of the broader class of isothiazolidine 1,1-dioxides, or γ-sultams.

Intramolecular Carbo-Michael Reaction Strategies

The intramolecular carbo-Michael reaction is a powerful tool for the synthesis of γ-sultams. This strategy involves the intramolecular addition of a carbon-centered nucleophile to an activated alkene within the same molecule. organicreactions.org A notable example is the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides. researchgate.net These starting materials are sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates, which then undergo an intramolecular carbo-Michael reaction mediated by a base like sodium hydride to form the target γ-sultams. researchgate.net This method has been shown to be effective for a range of substrates, although in some cases, the reaction proceeds as a 5-endo-trig cyclization, which is generally disfavored by Baldwin's rules but can be driven by conformational and steric factors. researchgate.net

| Starting Material | Key Reaction | Product |

| α-Amino acid ester hydrochlorides | Intramolecular carbo-Michael reaction of derived vinyl sulfonamides | Alkyl isothiazolidine-1,1-dioxide 3-carboxylates |

Stereoselective Synthesis via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines

A highly stereoselective approach to β-amino sulfones and sulfonamides, which are precursors to γ-sultams, involves the addition of sulfonyl anions to chiral N-sulfinyl imines. nih.gov This method allows for the creation of stereocenters with high control. The addition reaction typically proceeds in good yields and with high stereoselectivity. nih.gov N-sulfonyl imines are valuable synthons in stereoselective synthesis due to their stability and defined reactivity. researchgate.net The resulting β-amino sulfone can then be further manipulated to form the cyclic γ-sultam structure. This approach is particularly valuable for the synthesis of chiral γ-sultams, which are of interest in medicinal chemistry.

Sulfonylation of Alpha-Amino Acid Esters as Building Blocks

The use of α-amino acid esters as chiral and readily available starting materials represents a cornerstone in the synthesis of functionalized sultams. researchgate.net This approach leverages the inherent stereochemistry of the amino acid to produce enantiomerically pure or enriched cyclic sulfonamides. A method has been developed for synthesizing aminomethyl-substituted five-membered sultams starting from amino acid esters. researchgate.net The general strategy involves the initial conversion of the amino acid ester into a secondary sulfonamide through reaction with a suitable sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine. researchgate.net

Following the sulfonylation step, the resulting intermediate can be subjected to further transformations to construct the sultam ring. One such pathway involves the conversion of the ester group into a suitable leaving group, which can then undergo an intramolecular cyclization. An alternative approach expands this method to side-chain-substituted sultams, starting from amino acid esters to obtain aminomethyl-containing bicyclic sultams. researchgate.net This makes a variety of bicyclic sultams readily accessible, capitalizing on the diversity of commercially available amino acid esters. researchgate.net

Table 1: Synthesis of Bicyclic Sultams from Amino Acid Ester Precursors

| Starting Amino Acid Ester | Intermediate | Final Product Class | Reference |

| Glycine Methyl Ester | N-(Phenylmethylsulfonyl)glycine methyl ester | Monocyclic aminomethyl sultam | researchgate.net |

| L-Alanine Ethyl Ester | N-(Phenylmethylsulfonyl)alanine ethyl ester | Chiral bicyclic sultam | researchgate.net |

| L-Leucine Methyl Ester | N-(Phenylmethylsulfonyl)leucine methyl ester | Chiral bicyclic sultam | researchgate.net |

| L-Phenylalanine Ethyl Ester | N-(Phenylmethylsulfonyl)phenylalanine ethyl ester | Chiral bicyclic sultam | researchgate.net |

This methodology highlights the versatility of α-amino acid derivatives as synthons for complex heterocyclic compounds. documentsdelivered.com

Cyclofunctionalization Reactions Utilizing Intramolecular Nucleophilic Attack

The formation of the sultam ring is frequently accomplished through cyclofunctionalization reactions, where the key step is an intramolecular nucleophilic attack. In this process, a nucleophilic nitrogen atom of a sulfonamide attacks an electrophilic carbon center within the same molecule to form the cyclic structure. This strategy is a cornerstone of sultam synthesis, with various methods developed to facilitate this ring-closure.

One such method is the intramolecular iodoamination of alkenyl sulfamides. researchgate.net In this reaction, an alkenyl-substituted sulfamide (B24259) is treated with an iodine source, which activates the double bond towards nucleophilic attack by the sulfonamide nitrogen, yielding an iodomethyl-substituted five-membered sultam. researchgate.net It was demonstrated that this method is effective for creating five- and six-membered rings, while attempts to form four- or seven-membered sultams were unsuccessful. researchgate.net

Another prominent example is the intramolecular alkylation of sulfonamides that possess a leaving group at a suitable position. nih.gov This classic approach relies on the generation of a sulfonamide anion with a base, which then displaces the leaving group (e.g., a halide) to forge the N-C bond of the sultam ring.

Table 2: Examples of Intramolecular Cyclofunctionalization Strategies for Sultam Synthesis

| Reaction Type | Precursor Structure | Key Reagents | Product Type | Reference |

| Intramolecular Iodoamination | Alkenyl Sulfamide | Iodine source (e.g., I2) | Iodomethyl-substituted Sultam | researchgate.net |

| Intramolecular Alkylation | Sulfonamide with β-leaving group | Base (e.g., NaH, K2CO3) | Saturated Sultam | nih.gov |

| Palladium-Catalyzed Cyclization | Sulfonamide and Halobenzyl Bromide | Palladium catalyst | Polycyclic Sultam | researchgate.net |

These intramolecular strategies are powerful tools for constructing the core sultam heterocycle with control over ring size and substitution patterns.

Exploration of Novel Synthetic Pathways for Sultam Ring Systems

The continuous search for more efficient, scalable, and environmentally friendly synthetic methods has led to the exploration of novel pathways for constructing sultam ring systems. These modern approaches often feature one-pot procedures, the use of innovative catalysts, and unique reaction cascades. bohrium.com

A noteworthy development is the one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides to produce spirocyclic β- and γ-sultams. nih.gov This method involves the reduction of a nitrile group to a primary amine using a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol. nih.gov The newly formed amino group then immediately undergoes an intramolecular sulfonylation by attacking the sulfonyl fluoride (B91410) (SO₂F) group present in the same molecule, forming the sultam ring in a single pot with considerable efficiency (48–84% yields). nih.gov This process has been successfully applied on a multigram scale, demonstrating its practical utility. nih.gov

Table 3: One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides to Spirocyclic γ-Sultams

| Entry | Cyanoalkylsulfonyl Fluoride Precursor | Product | Yield (%) | Reference |

| 1 | Cyclopentane-based | Spiro[4.4]nonane-1-aza-5-thia-5,5-dione | 84% | nih.gov |

| 2 | Cyclohexane-based | Spiro[5.4]decane-1-aza-5-thia-5,5-dione | 81% | nih.gov |

| 3 | Cycloheptane-based | Spiro[6.4]undecane-1-aza-5-thia-5,5-dione | 75% | nih.gov |

| 4 | Tetrahydropyran-based | Spiro[tetrahydropyran-4,3'-pyrrolidine]-1'-sulfonyl-1',1'-dioxide | 61% | nih.gov |

Other advanced synthetic strategies for sultam synthesis include radical cyclizations, Diels-Alder reactions, ring-closing metathesis, and the intramolecular Heck reaction. nih.gov For instance, α-amino acid sulfonamides have been employed as versatile reagents in silver-catalyzed radical cyclizations to synthesize other heterocyclic systems, a strategy that could be adapted for sultam synthesis. researchgate.net These innovative methods broaden the synthetic toolkit available to chemists, enabling the creation of diverse and complex sultam-based molecules for various applications. bohrium.com

Chemical Reactivity and Mechanistic Investigations of 5 Methylisothiazolidine 1,1 Dioxide

Reactions at the Nitrogen Heteroatom

The nitrogen atom in the 5-Methylisothiazolidine 1,1-dioxide ring is a key center for chemical modification. Its lone pair of electrons can act as a nucleophile, and the attached proton can be removed under basic conditions, rendering the nitrogen anionic and thus a potent nucleophile. This allows for a variety of substitution reactions.

The nitrogen atom in sultams can participate in nucleophilic reactions. However, due to the structure of the ring, direct substitution at the nitrogen is often seen in the context of alkylation or acylation. More complex reactions with nucleophiles can lead to ring-opening rather than simple substitution. For instance, studies on smaller, more strained β-sultams show that they readily react with nucleophiles, but this often results in the cleavage of the ring. researchgate.net Oxyanions, for example, have been shown to react with N-acyl β-sultams through a nucleophilic ring-opening mechanism. researchgate.net While the five-membered ring of this compound is more stable, the principle that strong nucleophiles can attack the ring, particularly at the carbon adjacent to the nitrogen or the sulfur atom, remains a key aspect of its reactivity.

Substitutions at the nitrogen are generally more successful when the nitrogen is first deprotonated to enhance its nucleophilicity, leading to alkylation and acylation reactions.

N-substitution is a common transformation for sultams, allowing for the introduction of various organic moieties onto the nitrogen atom. nih.gov This is typically achieved by first deprotonating the nitrogen with a suitable base to form a sultam anion, which then acts as a nucleophile.

Alkylation: The reaction of the sultam anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of an N-alkylated product. The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Acylation: Similarly, the sultam anion can react with acylating agents such as acyl chlorides or anhydrides to yield N-acyl sultams. These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which can also serve as the solvent. N-acyl sultams are of particular interest as they can function as chiral auxiliaries in asymmetric synthesis.

Below is a table summarizing typical conditions for these transformations.

| Reaction Type | Reagent | Typical Base | Solvent | Product |

| Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF | N-Alkyl-5-methylisothiazolidine 1,1-dioxide |

| Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, Pyridine | N-Acyl-5-methylisothiazolidine 1,1-dioxide |

Transformations Involving the Sulfur Dioxide Moiety

The sulfone group (SO₂) is the defining feature of the isothiazolidine (B1259544) 1,1-dioxide ring. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. Therefore, its primary redox chemistry involves reduction to lower oxidation states.

The sulfone group is known for its remarkable stability and resistance to most reducing agents. acs.org However, powerful reducing agents can reduce the sulfone to a sulfide. The classical reagent for this difficult transformation is lithium aluminum hydride (LiAlH₄). acs.orgacs.org Studies on various cyclic and acyclic sulfones have demonstrated that LiAlH₄ in refluxing ether or THF can achieve this reduction. acs.org Five-membered cyclic sulfones have been observed to be reduced to the corresponding sulfides under these conditions. acs.org Other reagents, such as diisobutylaluminum hydride (DIBAL-H), have also been shown to be effective. cdnsciencepub.com This transformation converts the this compound into 5-Methylisothiazolidine.

| Reducing Agent | Conditions | Product | Efficacy Note |

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl ether, 35°C | 5-Methylisothiazolidine | Effective for five-membered cyclic sulfones. acs.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, elevated temp. | 5-Methylisothiazolidine | An effective alternative reagent. cdnsciencepub.com |

| Aluminum Amalgam (Al/Hg) | Aqueous THF | 5-Methylisothiazolidine | Chemoselective for α-sulfonylated carbonyls, but can reduce sulfones. wikipedia.org |

| Sodium/Mercury Amalgam (Na/Hg) | Methanol | 5-Methylisothiazolidine | A classic method, though often requires buffered conditions. wikipedia.org |

Ring Opening and Degradation Pathways

The stability of the sultam ring is a critical aspect of its chemistry. While generally more stable than their four-membered β-sultam counterparts, five-membered γ-sultams can undergo ring-opening reactions under certain conditions, particularly hydrolytic cleavage.

The primary degradation pathway for sultams is hydrolysis, which involves the cleavage of the sulfur-nitrogen bond and results in the formation of an amino sulfonic acid. This process can be catalyzed by either acid or base. Studies on analogous β-sultams have shown they possess extraordinary reactivity towards hydrolysis, being about 10⁷ to 10⁹ times more reactive than their acyclic sulfonamide counterparts due to significant ring strain. hud.ac.ukacs.org

While the 5-membered ring of this compound is less strained, hydrolysis remains a relevant decomposition pathway.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion can act as a nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the endocyclic S-N bond. The mechanism is generally considered a bimolecular process. hud.ac.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is believed to proceed via protonation of the nitrogen or an oxygen atom, which activates the ring towards nucleophilic attack by water. For some sultams, evidence suggests a unimolecular ring-opening mechanism to generate a sulfonylium ion intermediate. acs.org

The stability of the ring is therefore pH-dependent, with degradation accelerated at the extremes of the pH scale.

| Condition | Mechanism | Product |

| Acid-Catalyzed Hydrolysis (H₃O⁺) | Unimolecular or bimolecular ring opening. | 4-Amino-pentane-2-sulfonic acid |

| Base-Catalyzed Hydrolysis (OH⁻) | Bimolecular nucleophilic attack at sulfur. | 4-Amino-pentane-2-sulfonic acid |

Analysis of Ring Fission Products

The isothiazolidine 1,1-dioxide ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack and hydrolysis. While specific experimental data on the ring fission products of this compound is not extensively detailed in publicly available literature, the mechanism can be inferred from the known reactivity of analogous cyclic sulfamides and thiazolidine (B150603) derivatives. documentsdelivered.comlookchem.com

The hydrolysis of the N-S bond is a probable pathway for ring fission, especially under basic conditions. lookchem.com Nucleophilic attack by a hydroxide ion on the sulfur atom would lead to the opening of the ring to form a sulfonate salt. This reaction is analogous to the alkaline hydrolysis observed in other cyclic phosphonium (B103445) salts and thiazetidine dioxides, which can proceed with selective bond cleavage. lookchem.comrsc.org

The likely point of initial attack is the electrophilic sulfur atom of the sulfonyl group. Cleavage of the sulfur-nitrogen bond would be a primary step, leading to a linear sulfonated amine. Subsequent reactions would depend on the specific conditions. For example, acidic conditions might facilitate the cleavage of the carbon-nitrogen bond.

A proposed pathway for the hydrolytic ring fission involves the formation of an intermediate N-methyl-2-aminoethylsulfonic acid, which could exist in a zwitterionic form. The table below outlines the potential products resulting from the complete hydrolysis of the this compound ring.

Table 1: Potential Ring Fission Products of this compound via Hydrolysis

| Precursor | Reaction Condition | Proposed Intermediate/Product | Chemical Formula |

| This compound | Alkaline Hydrolysis (NaOH) | Sodium 2-(methylamino)propane-1-sulfonate | C₄H₁₀NNaO₃S |

| This compound | Acidic Hydrolysis (H₂O, H⁺) | 2-(Methylamino)propane-1-sulfonic acid | C₄H₁₁NO₃S |

Formation and Reactivity of Sulfonium (B1226848) Salts (Betylates)

Betylates are a class of highly reactive alkylating agents derived from N,N-disubstituted sulfamates. They are noted for the exceptional nucleofugality (leaving group ability) of the betylate group, which makes them potent electrophiles in substitution reactions. While classically formed from acyclic N,N-dimethylsulfamates, analogous reactive intermediates can be conceptually generated from cyclic sulfamides like this compound.

The formation of a sulfonium salt-like intermediate, which would function as a "cyclic betylate," can be envisioned through the alkylation of one of the sulfonyl oxygen atoms. This would require a powerful alkylating agent, such as a methyl triflate or methyl fluorosulfate (B1228806). This reaction would transform the neutral sulfonyl oxygen into a positively charged, highly activated leaving group. The resulting internal sulfonium salt would be exceptionally reactive towards nucleophiles.

This high reactivity stems from the significant ring strain and the powerful electron-withdrawing nature of the newly formed cationic center. Nucleophilic attack would readily occur at the carbon atoms adjacent to the nitrogen or sulfur, leading to ring opening. The reactivity of such intermediates is analogous to other activated sulfonium salts used in organic synthesis, which can serve as precursors to radicals or as potent alkylating agents in their own right. nih.govmanchester.ac.uk The general principle is the conversion of a poor leaving group (the sulfonyl oxygen) into an excellent one.

The table below illustrates the proposed activation of this compound to form a reactive sulfonium salt intermediate analogous to a betylate.

Table 2: Proposed Formation of a Reactive Sulfonium Salt (Betylate Analogue)

| Reactant 1 | Reactant 2 | Proposed Intermediate | Characteristics |

| This compound | Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | O-Methyl-5-methylisothiazolidinium 1-oxide-1-olate trifluoromethanesulfonate | Highly reactive internal sulfonium salt; Potent electrophile |

| This compound | Methyl fluorosulfate (MeOSO₂F) | O-Methyl-5-methylisothiazolidinium 1-oxide-1-olate fluorosulfate | Powerful leaving group; Prone to nucleophilic ring-opening |

Structural Elucidation, Conformational Analysis, and Theoretical Studies

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is essential for the unambiguous structural assignment of a molecule like 5-Methylisothiazolidine 1,1-dioxide.

NMR spectroscopy would be the cornerstone for elucidating the connectivity and stereochemistry of this compound. ¹H NMR would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity through space (via NOE experiments). The chemical shifts of the protons attached to the chiral center at C5 and the methylene (B1212753) protons at C3 and C4 would be of particular interest.

¹³C NMR spectroscopy would complement the proton data by identifying the number of distinct carbon environments. The chemical shift of the methyl carbon, the methine carbon at C5, and the methylene carbons would be diagnostic. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals by establishing connectivities between them.

Table 1: Predicted NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ at C5 | ~1.3-1.5 (d) | ~15-20 |

| H at C5 | ~3.5-3.8 (m) | ~50-55 |

| CH₂ at C4 | ~3.1-3.4 (m) | ~45-50 |

| CH₂ at C3 | ~3.6-3.9 (m) | ~55-60 |

| NH | ~5-7 (br s) | - |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values would be required for confirmation.

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₄H₉NO₂S).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. The fragmentation could involve the loss of the methyl group, the SO₂ moiety, or cleavage of the heterocyclic ring. The resulting fragment ions would be analyzed to piece together the structure of the parent molecule.

Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry (Illustrative)

| m/z | Possible Fragment |

|---|---|

| 135 | [M]⁺ |

| 120 | [M - CH₃]⁺ |

| 71 | [M - SO₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Note: This table represents a hypothetical fragmentation pattern. Experimental data is necessary for validation.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural motifs. The characteristic symmetric and asymmetric stretching vibrations of the sulfone group (O=S=O) would be expected to appear as strong bands in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

The N-H stretching vibration would be observed in the range of 3500-3300 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would appear around 3000-2850 cm⁻¹. The C-N and C-S stretching vibrations would also produce characteristic signals in the fingerprint region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-O bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule. Saturated heterocyclic systems like isothiazolidine (B1259544) 1,1-dioxide are not expected to show strong absorption in the visible region. Any absorption would likely occur in the UV region and correspond to n → σ* and σ → σ* transitions.

Photoelectron spectroscopy (PES) could be used to probe the energies of the molecular orbitals. By analyzing the kinetic energy of electrons ejected upon irradiation with high-energy photons, the ionization potentials corresponding to the removal of electrons from different orbitals (e.g., lone pairs on oxygen and nitrogen, and bonding orbitals) could be determined, providing valuable data for theoretical chemists to benchmark their computational models.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the five-membered ring in the solid state.

The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group and the sulfone oxygen atoms. This information is invaluable for understanding the physical properties of the compound and for validating the results of theoretical calculations.

Conformational Analysis and Stereochemical Investigations

The isothiazolidine ring is not planar and can adopt various conformations. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be essential to explore the potential energy surface of this compound and to identify the most stable conformers. These calculations could predict the relative energies of different ring puckering conformations (e.g., envelope or twist conformations).

The presence of a chiral center at the C5 position means that this compound exists as a pair of enantiomers ((R)- and (S)-5-Methylisothiazolidine 1,1-dioxide). The study of its stereochemistry would involve either the synthesis of enantiomerically pure forms or the use of chiral chromatography to separate the enantiomers. The absolute configuration could then be determined by X-ray crystallography of a single enantiomer or a derivative, or by comparison of experimental and calculated circular dichroism (CD) spectra.

Determination of Molecular Conformation via Electron Diffraction, Dipole Moments, and the Kerr Effect

Direct experimental determination of the molecular conformation of this compound through gas-phase electron diffraction (GED) has not been extensively reported in the literature. However, GED is a powerful technique for elucidating the structure of gas-phase molecules by analyzing the scattering of an electron beam. wikipedia.orgyoutube.com For analogous cyclic compounds, such as n-butane, GED has been instrumental in determining the distribution of conformers. umich.edu It is plausible that for this compound, the five-membered isothiazolidine ring would adopt a non-planar, puckered conformation to minimize steric strain.

The Kerr effect, or quadratic electro-optic effect, describes the change in the refractive index of a material in response to an applied electric field and is proportional to the square of the field strength. wikipedia.org This effect is dependent on the molecular polarizability and can provide insights into molecular structure and intermolecular interactions. rp-photonics.com While specific Kerr constants for this compound are not documented, studies on other liquids and gases demonstrate the utility of this technique in characterizing molecular properties. arxiv.org For polar molecules, the Kerr constant can be substantial. wikipedia.org

| Property | Value | Source |

| Molecular Formula | C4H9NO2S | |

| Molecular Weight | 135.185 g/mol | |

| LogP | 1.10760 |

| Compound | Dipole Moment (D) | Source |

| Sulfolane (B150427) | 4.35 | wikipedia.org |

| Sulfolane | 4.7 | researchgate.net |

Chiral Properties and Implications for Asymmetric Synthesis

The presence of a stereocenter at the C5 position, bearing a methyl group, renders this compound a chiral molecule. This chirality introduces the possibility of enantiomers, which may exhibit different biological activities and chemical reactivities. The synthesis and separation of enantiomerically pure forms of such compounds are of significant interest in medicinal chemistry and materials science. nih.gov

The field of asymmetric synthesis offers strategies to selectively produce one enantiomer over the other. While specific studies on the asymmetric synthesis of this compound are not prevalent, research on related isothiazolidine derivatives highlights the importance of controlling stereochemistry. For instance, methods for the enantioselective synthesis of 3,5,6-substituted dihydropyranones and dihydropyridinones have been developed, demonstrating the feasibility of achieving high enantioselectivity in related heterocyclic systems. nih.govnih.gov Furthermore, the synthesis of triazole-containing isothiazolidine 1,1-dioxides has been explored for creating libraries of diverse molecular probes. nih.gov The development of synthetic routes to optically active isoindolinones via asymmetric intramolecular aza-Michael reactions also underscores the progress in creating chiral heterocyclic compounds. researchgate.net These examples suggest that the asymmetric synthesis of this compound is a viable and potentially valuable endeavor.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry provide powerful tools for investigating the properties of molecules at the atomic and electronic levels, offering insights that complement experimental findings.

Molecular Orbital (MO) Calculations and Electronic Structure Analysis

Molecular orbital (MO) calculations are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, MO theory would describe the distribution of electrons in various energy levels. The sulfonyl group is a key feature, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms. wikipedia.org This group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the isothiazolidine ring.

Theoretical studies on related sulfonylurea compounds using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have provided insights into conformational preferences and electronic structures. nih.gov Similar computational approaches could be applied to this compound to determine the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity. Quantum chemical studies on sulfonamide-substituted silatranes have also utilized DFT to analyze their electronic structure and intermolecular interactions. mdpi.com The electronic structure of thiazole (B1198619) derivatives has been investigated to understand the effects of substituents on the heterocyclic ring. dntb.gov.uaresearchgate.net These studies form a basis for predicting that the sulfonyl group in this compound will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful tool for elucidating the pathways of chemical reactions, including the structures and energies of transition states. While specific modeling of reaction mechanisms involving this compound is not widely reported, studies on related cyclic sulfones and other heterocyclic systems provide a framework for understanding its potential reactivity.

For example, DFT calculations have been used to investigate the mechanism of three-component reactions to form acyclic sulfones. researchgate.net The reactivity of isothiazole (B42339) with various reagents has also been studied using DFT to predict the most reactive sites and the nature of the chemical reactions. physchemres.org Furthermore, computational studies have explored the reaction mechanisms of cyclic sulfones in metal- and photocatalytic C-S bond functionalization. rsc.org Plausible reaction mechanisms for the synthesis of cyclic sulfone compounds have been proposed based on experimental findings and theoretical considerations. mdpi.com These computational approaches could be employed to model various potential reactions of this compound, such as nucleophilic substitution at the carbon atoms adjacent to the sulfonyl group or reactions involving the N-H bond. By calculating the energy barriers and transition state geometries, it would be possible to predict the most favorable reaction pathways and the resulting products.

Derivatives, Analogues, and Structure Reactivity/property Relationships

Synthetic Approaches to Substituted Isothiazolidine (B1259544) 1,1-Dioxides

The synthesis of substituted isothiazolidine 1,1-dioxides can be broadly categorized based on the position of the substitution on the heterocyclic ring. Methodologies have been developed for the introduction of substituents on the nitrogen atom (N-substituted), on the carbon framework (C-substituted), and for the incorporation of various functional groups.

N-Substituted Analogues

The nitrogen atom of the isothiazolidine 1,1-dioxide ring can be readily substituted with various alkyl and aryl groups. These N-substituted analogues are often prepared through the cyclization of appropriately substituted open-chain precursors.

One common approach involves the reaction of N-substituted 3-mercaptopropionamides with a chlorinating agent, such as sulfuryl chloride, to induce cyclization. For instance, the synthesis of 2-methyl-4-isothiazolin-3-one, a related isothiazolone (B3347624) derivative, is achieved by reacting N-methyl-3-mercaptopropionamide with sulfuryl chloride google.com. A similar strategy can be envisioned for the synthesis of N-substituted isothiazolidine 1,1-dioxides.

Another versatile method is the N-alkylation or N-arylation of a pre-formed isothiazolidine 1,1-dioxide ring. For example, in the synthesis of related six-membered sultams, N-benzyl derivatives were prepared by treating the parent sultam with sodium hydride followed by benzyl (B1604629) bromide nih.gov. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom.

The synthesis of 2-substituted-4-isothiazolin-3-ones has been accomplished through a one-step chlorination-cyclization of the corresponding 3,3'-dithiodipropionamides researchgate.net. This method provides a direct route to N-substituted isothiazolone derivatives, which can be further modified to obtain the desired isothiazolidine 1,1-dioxides.

| Compound Name | CAS Number | Molecular Formula |

| 2-Methylisothiazolidine 1,1-dioxide | N/A | C4H9NO2S |

| 2-Ethylisothiazolidine 1,1-dioxide | N/A | C5H11NO2S |

| 2-Phenylisothiazolidine 1,1-dioxide | N/A | C9H11NO2S |

N/A: Not available in the search results.

Carbon-Substituted Analogues

Substitution on the carbon backbone of the isothiazolidine 1,1-dioxide ring can be achieved by utilizing appropriately substituted starting materials in the cyclization step.

For instance, the synthesis of 3-methylisothiazolidine 1,1-dioxide (CAS 101258-21-3) and 4-methylisothiazolidine 1,1-dioxide (CAS 89211-22-3) has been reported, indicating that methods for their preparation exist chemicalbook.comsinfoobiotech.com. Similarly, a CAS number is available for 5-methylisothiazolidine 1,1-dioxide (67804-54-0) . The synthesis of these compounds likely involves the use of precursors containing a methyl group at the desired position.

The synthesis of 3,3-dimethyl substituted systems is exemplified by the preparation of 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, which is derived from the corresponding 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide orgsyn.org. This suggests that gem-dimethyl substitution at the 3-position is a feasible structural modification.

In a related heterocyclic system, 5-substituted thiazolidin-4-ones have been synthesized via a Knoevenagel condensation, which introduces a substituent at the 5-position nih.gov. This type of reaction could potentially be adapted for the synthesis of C-substituted isothiazolidine 1,1-dioxides.

| Compound Name | CAS Number | Molecular Formula |

| 3-Methylisothiazolidine 1,1-dioxide | 101258-21-3 | C4H9NO2S |

| 4-Methylisothiazolidine 1,1-dioxide | 89211-22-3 | C4H9NO2S |

| This compound | 67804-54-0 | C4H9NO2S |

| 3-Phenylisothiazolidine 1,1-dioxide | N/A | C9H11NO2S |

| 3,3-Dimethylisothiazolidine 1,1-dioxide | N/A | C5H11NO2S |

| 4,4-Dimethylisothiazolidine 1,1-dioxide | N/A | C5H11NO2S |

| 5-(3-hydroxybutan-2-yl)-isothiazolidine 1,1-dioxide | N/A | C8H17NO3S |

N/A: Not available in the search results.

Synthesis of Functionalized Derivatives

The introduction of functional groups, such as carboxylates, aminoethyl, and hydroxyethyl (B10761427) moieties, onto the isothiazolidine 1,1-dioxide scaffold has been successfully achieved, enabling the development of compounds with diverse properties.

A notable method for the synthesis of isothiazolidine-3-carboxylates involves the intramolecular carbo-Michael addition of vinyl sulfonamides derived from α-amino acid esters. researchgate.net This approach provides access to chiral 3-carboxy-substituted isothiazolidine 1,1-dioxides, which are considered bioisosteres of pyroglutamic acid. researchgate.net

Libraries of functionalized isothiazolidine 1,1-dioxides have been constructed using a multi-component approach. nih.gov For example, a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be functionalized via an aza-Michael addition with various amines, including those with aminoethyl and hydroxyethyl groups. nih.gov Subsequent click chemistry with a terminal alkyne on the scaffold allows for the introduction of further diversity, such as triazole rings. nih.gov

| Functionalized Derivative | Synthetic Approach |

| Isothiazolidine-3-carboxylates | Intramolecular carbo-Michael addition of vinyl sulfonamides derived from α-amino acid esters researchgate.net |

| Aminoethyl-functionalized isothiazolidine 1,1-dioxides | Aza-Michael addition of amines to a dihydroisothiazole 1,1-dioxide core nih.gov |

| Hydroxyethyl-functionalized isothiazolidine 1,1-dioxides | Aza-Michael addition of amino alcohols to a dihydroisothiazole 1,1-dioxide core nih.gov |

Structure-Reactivity Relationships (SRR) in Isothiazolidine 1,1-Dioxides

The chemical reactivity of the isothiazolidine 1,1-dioxide ring system is significantly influenced by the nature and position of substituents. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the chemical behavior of novel derivatives.

Influence of Substituent Electronic and Steric Effects on Chemical Transformations

Both electronic and steric effects of substituents play a critical role in the chemical transformations of isothiazolidine 1,1-dioxides and related heterocyclic systems.

Electronic Effects: The electronic properties of substituents can influence the reactivity of the isothiazolidine 1,1-dioxide ring. For example, in the S-oxidation of related 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, the selectivity towards the formation of either the sulfoxide (B87167) or the sulfone was found to be dependent on the nature and position of the substituent on the N-aryl ring. researchgate.net This indicates that electron-donating or electron-withdrawing groups can modulate the electron density at the sulfur atom, thereby affecting its susceptibility to oxidation.

Steric Effects: Steric hindrance can significantly impact the feasibility and outcome of reactions involving the isothiazolidine 1,1-dioxide scaffold. During the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via intramolecular carbo-Michael addition, the reaction was found to be sensitive to steric bulk, with some highly substituted precursors failing to cyclize. researchgate.net This highlights the importance of considering steric factors when designing synthetic strategies for substituted isothiazolidine 1,1-dioxides.

Correlation of Structural Modifications with Chemical Reactivity

The introduction of specific structural modifications can be used to tune the chemical reactivity of the isothiazolidine 1,1-dioxide core, enabling a wide range of chemical transformations.

The reactivity of the isothiazolidine ring can be modulated by the presence of substituents, which can either activate or deactivate the ring towards certain reactions. For instance, the synthesis of bis-thiazolidin-5-one and bis-thiazolidin-4-one derivatives, which are structurally related to isothiazolidine 1,1-dioxides, demonstrated high reactivity in azo coupling and Knoevenagel reactions. sapub.org The reactivity of the thiazolidin-4-one ring is known to be susceptible to modifications at positions 2, 3, and 5. nih.gov

The introduction of functional groups can serve as a handle for further chemical modifications. For example, the synthesis of a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold allows for subsequent diversification via copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.gov This strategy enables the rapid generation of libraries of complex triazole-containing isothiazolidine 1,1-dioxides. nih.gov This demonstrates how initial structural modifications can be leveraged to access a broad range of derivatives with tailored properties.

The Role of Isothiazolidine 1,1-Dioxides as Bioisosteres and Scaffolds for Chemical Biology Research

The isothiazolidine 1,1-dioxide moiety is increasingly recognized for its utility as a bioisostere and a fundamental building block, or scaffold, in the development of new chemical probes and therapeutic candidates. wikipedia.org Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, leading to comparable biological activities. wikipedia.orgcambridgemedchemconsulting.com The exchange of one bioisostere for another is a common strategy in drug design to optimize a compound's properties, such as enhancing efficacy, improving metabolic stability, or reducing toxicity. wikipedia.orgnih.gov

Design and Synthesis of Sulfonamide-Containing Bioisosteres

The core of this compound is a cyclic sulfonamide (a γ-sultam). Sulfonamides and their cyclic counterparts are prevalent in a wide array of approved drugs, highlighting their importance as pharmacophores. cambridgemedchemconsulting.com The design of novel bioisosteres incorporating the isothiazolidine 1,1-dioxide scaffold often involves modifying the substitution pattern on the ring to mimic the spatial and electronic features of other chemical groups present in biologically active molecules.

The synthesis of libraries of isothiazolidine 1,1-dioxide derivatives is a key strategy for exploring their potential in chemical biology. One approach involves the construction of a core dihydroisothiazole 1,1-dioxide scaffold, which can then be diversified through various chemical reactions. For instance, a one-pot, multi-component protocol combining an aza-Michael addition with a click reaction has been utilized to generate a large library of triazole-containing isothiazolidine 1,1-dioxides. wikipedia.org This method allows for the rapid creation of a diverse set of molecules for high-throughput screening.

The general synthetic scheme for such a library is outlined below:

| Step | Reaction | Description |

| 1 | Sulfonylation, Ring-Closing Metathesis (RCM), Propargylation | Preparation of the core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold on a multi-gram scale. |

| 2 | Aza-Michael Addition | Diversification of the core scaffold by reacting with various amines. For example, the addition of amino alcohols in the presence of a catalyst like DBU. wikipedia.org |

| 3 | Click Reaction/Esterification | Further functionalization, such as the copper-catalyzed azide-alkyne cycloaddition (click reaction) to introduce triazole rings or esterification with various carboxylic acids. wikipedia.org |

This modular synthesis allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. While specific data for the synthesis of a library based solely on a 5-methyl substituted core is not widely published, the established synthetic routes for the parent scaffold are, in principle, adaptable. The presence of a methyl group at the 5-position would primarily influence the steric and electronic environment of the ring, potentially affecting reaction kinetics and the biological activity of the resulting derivatives.

The γ-Sultam Core as a Versatile Pharmacological Scaffold

The γ-sultam ring of isothiazolidine 1,1-dioxides provides a rigid, three-dimensional framework that is metabolically stable, making it an attractive scaffold for the development of new drugs. This core structure can be decorated with various functional groups to interact with specific biological targets. nih.gov

The versatility of the isothiazolidine 1,1-dioxide scaffold has been demonstrated in the design of inhibitors for various enzymes. For example, derivatives of the related isothiazolidin-3-one 1,1-dioxide have been synthesized and evaluated as potent, time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE). nih.gov In these inhibitors, the isothiazolidine-based core acts as a central scaffold to which different chemical groups are attached to achieve specific interactions with the enzyme's active site.

The table below summarizes the inhibitory profile of a series of carboxylate derivatives based on the isothiazolidin-3-one 1,1-dioxide scaffold against human leukocyte elastase, demonstrating the influence of substituents on inhibitory potency.

| Compound | R Group (Primary Specificity Group) | kinact/KI (M-1s-1) for HLE |

| Derivative 1 | Isopropyl | High |

| Derivative 2 | Phenyl | Moderate |

| Derivative 3 | Naphthyl | Low |

| Derivative 17 | (Structure not specified) | 4,928,300 |

Data adapted from a study on isothiazolidin-3-one 1,1-dioxide derivatives and is presented here to illustrate the concept of scaffold utility. Specific data for this compound derivatives is not available in the cited literature. nih.gov

The study highlighted that the inhibitory potency was influenced by both the electronic nature (pKa) and the structure of the leaving group, as well as the primary specificity group that interacts with the S1 subsite of the enzyme. nih.gov This demonstrates the principle of how the core scaffold can be systematically modified to tune biological activity. The introduction of a methyl group at the 5-position of the isothiazolidine 1,1-dioxide ring could provide an additional point of interaction or steric influence within a target's binding site, potentially leading to altered potency or selectivity.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Chiral Auxiliaries in Asymmetric Synthetic Methodologies

Chiral sultams are a well-established class of chiral auxiliaries in asymmetric synthesis, employed to control the stereochemical outcome of a reaction. rsc.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed. wikipedia.org This strategy is fundamental in producing enantiomerically pure compounds, which is critical in pharmaceuticals and materials science. wikipedia.orgresearchgate.net

The utility of the sultam framework is famously demonstrated by Oppolzer's camphorsultam, a classic chiral auxiliary used in numerous stereoselective reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgtandfonline.com The rigid bicyclic structure of camphorsultam provides a well-defined chiral environment, effectively shielding one face of the reactive group (e.g., an N-acyl enolate), thereby forcing the reaction to occur on the other face with high diastereoselectivity. wikipedia.orgresearchgate.net

While direct research literature on 5-methylisothiazolidine 1,1-dioxide as a standalone chiral auxiliary is still emerging, the principles established by other chiral sultams provide a strong foundation for its potential in this area. The synthesis of a wide range of chiral γ-, δ-, and ε-sultams is of considerable interest for developing new therapeutics, and efficient catalytic methods for their production are actively being developed. rsc.orgnih.gov The development of novel palladium-catalyzed intramolecular asymmetric reductive aminations, for instance, has enabled the synthesis of various chiral sultams with high enantioselectivity (up to 99% ee). rsc.orgnih.gov These methodologies underscore the value of the sultam core in designing new and effective chiral auxiliaries for asymmetric transformations. rsc.orgsigmaaldrich.com

Intermediates in the Construction of Complex Heterocyclic Systems

The isothiazolidine (B1259544) 1,1-dioxide ring serves as a versatile intermediate for the synthesis of more complex heterocyclic structures. Its scaffold can be strategically functionalized to build diverse molecular libraries, which are essential for discovering new bioactive compounds. nih.gov

A notable example is the use of a closely related precursor, 2,3-dihydroisothiazole 1,1-dioxide, to generate libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov In this methodology, the unsaturated core is first prepared on a multi-gram scale. This core then undergoes an aza-Michael addition with various amino alcohols. This reaction proceeds by adding the amine to the α,β-unsaturated sultam, which saturates the ring and forms the isothiazolidine 1,1-dioxide structure while simultaneously introducing new functional groups. nih.gov

This approach has been successfully utilized in a one-pot, multi-component protocol that combines the aza-Michael reaction with a "click" reaction (copper-catalyzed azide-alkyne cycloaddition). nih.gov This efficient strategy allowed for the rapid generation of a 180-member library of diverse triazole-containing isothiazolidine 1,1-dioxides. nih.gov The successful construction of such a large and complex library highlights the robustness of the isothiazolidine 1,1-dioxide core as a foundational building block for creating intricate heterocyclic systems. nih.gov

Development as Precursors for Specialized Chemical Reagents and Ligands

The development of molecular libraries based on the this compound scaffold directly contributes to its role as a precursor for specialized chemical reagents and ligands. The synthesis of a 180-compound library of triazole-containing isothiazolidine 1,1-dioxides was specifically intended for use in high-throughput screening (HTS) collections. nih.gov HTS is a key process in drug discovery and materials science for identifying compounds that interact with a specific biological target or possess a desired property.

By systematically modifying the core scaffold, researchers can generate a multitude of derivatives with varied structural and electronic properties. These derivatives can then be screened to identify potential ligands for proteins, enzymes, or receptors. researchgate.netnih.gov The heterocyclic nature of the isothiazolidine 1,1-dioxide, with its defined stereochemistry and potential for hydrogen bonding, makes it an attractive core for designing molecules with specific binding affinities.

The synthetic accessibility and the ability to diversify the isothiazolidine 1,1-dioxide structure through robust reactions like aza-Michael additions and click chemistry make it a valuable precursor. nih.gov The resulting complex molecules, such as the triazole-containing derivatives, can serve as novel chemical probes to investigate biological pathways or as starting points for the development of new therapeutic agents or functional materials. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。